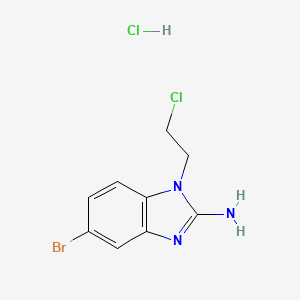

5-bromo-1-(2-chloroethyl)-1H-1,3-benzodiazol-2-aminehydrochloride

Description

Chemical Structure and Properties

5-Bromo-1-(2-chloroethyl)-1H-1,3-benzodiazol-2-amine hydrochloride (C₉H₉BrCl₂N₂) is a benzodiazole derivative featuring a bromine substituent at the 5-position, a 2-chloroethyl group at the 1-position, and an amine hydrochloride at the 2-position. Key physicochemical properties include:

Properties

IUPAC Name |

5-bromo-1-(2-chloroethyl)benzimidazol-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrClN3.ClH/c10-6-1-2-8-7(5-6)13-9(12)14(8)4-3-11;/h1-2,5H,3-4H2,(H2,12,13);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYKGEMSEYSHJSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)N=C(N2CCCl)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrCl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-1-(2-chloroethyl)-1H-1,3-benzodiazol-2-aminehydrochloride typically involves the reaction of 5-bromo-1H-benzimidazole with 2-chloroethylamine hydrochloride under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as methanol or ethanol, and may require a catalyst to facilitate the process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as crystallization and recrystallization are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms (bromine and chlorine).

Oxidation and Reduction: The benzimidazole ring can participate in oxidation and reduction reactions, often using reagents like hydrogen peroxide or sodium borohydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, methanol, ethanol.

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Major Products:

Substitution Products: Various substituted benzimidazole derivatives.

Oxidation Products: Oxidized benzimidazole compounds.

Reduction Products: Reduced benzimidazole derivatives.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex benzimidazole derivatives, which are valuable in organic synthesis and material science .

Biology: In biological research, it serves as a probe to study the interaction of benzimidazole derivatives with biological macromolecules, such as DNA and proteins .

Medicine: Benzimidazole derivatives, including this compound, are investigated for their potential therapeutic applications, such as antimicrobial, antiviral, and anticancer activities .

Industry: The compound finds applications in the development of corrosion inhibitors, dyes, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 5-bromo-1-(2-chloroethyl)-1H-1,3-benzodiazol-2-aminehydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole ring can bind to active sites of enzymes, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Comparison with Benzodiazole Derivatives

5-Bromo-1-(4-Methylphenyl)-1H-1,3-Benzodiazol-2-Amine

- Structure : Benzodiazole core with a 5-bromo substituent and a 4-methylphenyl group at the 1-position.

- The methylphenyl group increases steric bulk and lipophilicity compared to the chloroethyl chain.

5-Bromo-2-(1-Chloroethyl)-1H-1,3-Benzodiazole Hydrochloride

- Structure : Positional isomer of the target compound, with the chloroethyl group at the 2-position instead of the 1-position.

- Impact of Substituent Position: Altered reactivity due to proximity of the chloroethyl group to the amine. Potential differences in alkylation kinetics and metabolic stability .

Comparison with Chloroethyl-Containing Nitrosoureas

1-(2-Chloroethyl)-3-Cyclohexyl-1-Nitrosourea (CCNU)

- Structure : Nitrosourea backbone with a 2-chloroethyl group and a cyclohexyl carbamoyl group.

- Key Properties: Alkylating Activity: Mediates DNA crosslinking via chloroethyl decomposition. Carbamoylating Activity: Cyclohexyl isocyanate intermediates modify proteins . Lipophilicity: High octanol/water distribution coefficient enhances CNS penetration .

- Therapeutic Profile :

1-(2-Chloroethyl)-3-(β-D-Glucopyranosyl)-1-Nitrosourea (GANU)

- Structure : Glucose-conjugated nitrosourea with reduced bone marrow toxicity.

- Key Differences from Target Compound :

- Biological Activity: Reduced myelosuppression compared to non-glycosylated nitrosoureas. Lower therapeutic index due to toxicity from carbamoylation .

Mechanistic and Therapeutic Implications

- Alkylation vs.

- Lipophilicity and CNS Penetration : The logP of 3.597 indicates moderate lipophilicity, comparable to CCNU (logP 2.1), suggesting possible blood-brain barrier penetration .

- Structural Optimization : Unlike GANU, the lack of a glucose carrier in the target compound may increase myelotoxicity but enhance stability in lipid-rich tissues .

Biological Activity

5-Bromo-1-(2-chloroethyl)-1H-1,3-benzodiazol-2-amine hydrochloride is a synthetic compound that belongs to the class of benzodiazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

- IUPAC Name : 5-bromo-1-(2-chloroethyl)-1H-1,3-benzodiazol-2-amine hydrochloride

- Molecular Formula : C9H8BrClN3

- Molecular Weight : 273.54 g/mol

- CAS Number : [Not specified in the search results]

The biological activity of 5-bromo-1-(2-chloroethyl)-1H-1,3-benzodiazol-2-amine hydrochloride can be attributed to its interaction with various biological targets:

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism involves the inhibition of cell proliferation and the modulation of apoptotic pathways.

- Antimicrobial Properties : Some derivatives of benzodiazoles have shown promising antimicrobial activity against a range of pathogens. The halogen substitution (bromine and chlorine) may enhance the compound's interaction with microbial cell membranes, leading to increased permeability and cell death.

- Neuroprotective Effects : Research indicates that benzodiazole derivatives can have neuroprotective effects, potentially beneficial in neurodegenerative diseases. The exact mechanism remains under investigation but may involve the modulation of neurotransmitter systems.

Biological Activity Data

A summary of biological activities reported for related benzodiazole compounds is presented in Table 1 below:

| Compound Name | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| 5-Bromo-1-methyl-1H-benzodiazol-2-amine | Anticancer | 12.5 | |

| 6-Bromo-1-methyl-1H-benzodiazol-2-amine | Antimicrobial | 15.0 | |

| 5-Chloro-N-(5S)-2-oxo | Antithrombotic | 0.5 |

Case Study 1: Anticancer Activity

In a study conducted on various cancer cell lines, 5-bromo-1-(2-chloroethyl)-1H-benzodiazol-2-amine hydrochloride demonstrated significant cytotoxicity with an IC50 value comparable to established chemotherapeutic agents. The study highlighted its potential as a lead compound for further development in cancer therapy.

Case Study 2: Antimicrobial Efficacy

A series of tests were performed to evaluate the antimicrobial efficacy of several benzodiazole derivatives, including this compound. Results indicated strong antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential application in treating bacterial infections.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-bromo-1-(2-chloroethyl)-1H-1,3-benzodiazol-2-amine hydrochloride, and what critical parameters influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) is effective for introducing substituents to the benzodiazol core. Key parameters include:

- Catalyst choice (e.g., Pd(OAc)₂ with ligands like XPhos) .

- Reaction temperature (often 80–110°C for optimal kinetics).

- Solvent selection (polar aprotic solvents like DMF enhance solubility).

- Purification via column chromatography or recrystallization to isolate the hydrochloride salt .

Q. Which spectroscopic and crystallographic methods are essential for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and purity (e.g., δ ~7.5–8.5 ppm for aromatic protons).

- X-ray Crystallography : Resolves 3D structure, including halogen bonding patterns (e.g., Br and Cl interactions) .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

- Elemental Analysis : Ensures stoichiometric Cl⁻ content in the hydrochloride form .

Q. What safety protocols are recommended when handling this compound in laboratory settings?

- Methodological Answer :

- Consult Safety Data Sheets (SDS) for hazards (e.g., skin/eye irritation).

- Use fume hoods, nitrile gloves, and lab coats.

- Store in airtight containers away from moisture due to hygroscopic HCl salt .

Advanced Research Questions

Q. How can computational chemistry models predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electron density maps to identify reactive sites (e.g., Cl on chloroethyl group).

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways.

- Tools like MOE (Molecular Operating Environment) model transition states and activation energies .

- Validate predictions with kinetic studies (e.g., monitoring Cl⁻ release via ion chromatography) .

Q. When encountering contradictory bioactivity data (e.g., inconsistent IC₅₀ values), what methodological approaches can resolve discrepancies?

- Methodological Answer :

- Dose-Response Replication : Repeat assays with standardized cell lines (e.g., HepG2 for cytotoxicity) and controls.

- Metabolomic Profiling : Use LC-MS to identify metabolites that may interfere with activity.

- Theoretical Alignment : Reconcile data with QSAR (Quantitative Structure-Activity Relationship) models to identify structural outliers .

- Cross-validate using orthogonal assays (e.g., fluorescence-based vs. colorimetric readouts) .

Q. How can the compound’s electronic structure, determined via crystallography, inform its mechanism of action in biological systems?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.